molecular formula C17H20ClN3O2 B11145008 3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11145008
M. Wt: 333.8 g/mol
InChI Key: BLGGEUYSFRWZSB-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a methyl group, and a tetrahydro-2H-pyran-4-ylmethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzoyl chloride.

    Attachment of the tetrahydro-2H-pyran-4-ylmethyl group: This is done through a nucleophilic substitution reaction using tetrahydro-2H-pyran-4-ylmethyl chloride.

    Final methylation: The final step involves the methylation of the nitrogen atom on the pyrazole ring using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H20ClN3O2/c1-21-16(17(22)19-11-12-6-8-23-9-7-12)10-15(20-21)13-4-2-3-5-14(13)18/h2-5,10,12H,6-9,11H2,1H3,(H,19,22)

InChI Key

BLGGEUYSFRWZSB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3CCOCC3

Origin of Product

United States

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